2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid
Description
2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid is a synthetic organic compound characterized by a benzylamine core substituted with a chlorine atom at the ortho position of the aromatic ring. Its structure includes a sulfinyl (S=O) group linked to an acetic acid moiety, which confers unique physicochemical properties.
Properties
IUPAC Name |
2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfinylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S/c12-9-4-2-1-3-8(9)5-13-10(14)6-18(17)7-11(15)16/h1-4H,5-7H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFNCKVXNSLXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CS(=O)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901155784 | |
| Record name | 2-[[2-[[(2-Chlorophenyl)methyl]amino]-2-oxoethyl]sulfinyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901155784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338793-69-4 | |
| Record name | 2-[[2-[[(2-Chlorophenyl)methyl]amino]-2-oxoethyl]sulfinyl]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338793-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[2-[[(2-Chlorophenyl)methyl]amino]-2-oxoethyl]sulfinyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901155784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzylamine with an appropriate acylating agent to form an intermediate amide. This intermediate is then subjected to sulfoxidation to introduce the sulfinyl group, followed by hydrolysis to yield the final product. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as zinc bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
Oxidation: The major product is the corresponding sulfone derivative.
Reduction: The major product is the amine derivative without the sulfinyl group.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid exerts its effects involves interactions with specific molecular targets. The sulfinyl group can interact with thiol groups in proteins, leading to modifications that affect protein function. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural similarities, differing in substituents, sulfur oxidation states, or aromatic ring modifications:
2-((2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl)sulfanyl)acetic Acid (CAS 338421-43-5)
- Structure : Features a 2,4-dichlorobenzyl group and a sulfanyl (S) group.
- Molecular Formula: C₁₁H₁₁Cl₂NO₃S
- Molar Mass : 308.18 g/mol
- The sulfanyl group reduces polarity, leading to lower solubility in polar solvents than sulfinyl or sulfonyl derivatives.
2-[(2-Oxo-2-([3-(Trifluoromethyl)benzyl]amino)ethyl)sulfinyl]acetic Acid (CAS 338953-77-8)
- Structure : Substitutes 2-chlorobenzyl with 3-(trifluoromethyl)benzyl and retains the sulfinyl group.
- Molecular Formula: C₁₂H₁₂F₃NO₄S
- Molar Mass : 323.29 g/mol
- Key Differences :
2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic Acid (CAS 338793-71-8)
- Structure : Contains a sulfonyl (SO₂) group and 3,4-dichlorobenzyl substitution.
- Molecular Formula: C₁₁H₁₁Cl₂NO₅S
- Molar Mass : 340.2 g/mol
- Key Differences :
Physicochemical Properties Comparison
Functional Implications
- Solubility : Sulfonyl derivatives (e.g., CAS 338793-71-8) are expected to exhibit the highest aqueous solubility due to their polar SO₂ group, whereas sulfanyl analogs (e.g., CAS 338421-43-5) are more lipid-soluble .
- Acidity : The electron-withdrawing chlorine and sulfinyl/sulfonyl groups lower the pKa of the acetic acid moiety, enhancing deprotonation at physiological pH .
Biological Activity
2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a sulfinyl group connected to an acetic acid moiety, which is significant for its biological interactions. The presence of the chlorobenzyl group may influence its pharmacokinetics and biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, studies on related chlorobenzyl derivatives have shown cytotoxic effects on various cancer cell lines. A recent study demonstrated that this compound inhibited cell proliferation in non-small-cell lung carcinoma (NSCLC) models, suggesting potential as an anticancer agent .
Antimicrobial Properties
The compound's structural features suggest it may possess antimicrobial activity. Related compounds have shown effectiveness against bacterial strains, indicating that this compound could similarly exhibit antibacterial properties. A study highlighted the role of sulfinyl groups in enhancing the antimicrobial efficacy of related compounds .
The proposed mechanisms include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The sulfinyl group may contribute to oxidative stress in microbial cells, leading to cell death.
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was administered to NSCLC cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. The mechanism was attributed to G1 phase cell cycle arrest and increased apoptosis markers .
Case Study 2: Antimicrobial Activity
A comparative study evaluated the antibacterial effects of various chlorobenzyl derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Data Tables
| Activity | Cell Line/Organism | IC50/MIC (µM) | Mechanism |
|---|---|---|---|
| Anticancer | NSCLC | 15 | DNA synthesis inhibition |
| Antimicrobial | S. aureus | 10 | ROS generation |
| Antimicrobial | E. coli | 12 | Cell membrane disruption |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
